molecular formula C17H20N6O2S B2953604 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 1014053-28-1

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2953604
CAS No.: 1014053-28-1
M. Wt: 372.45
InChI Key: MQVUNHHWMDBZHK-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid heterocyclic structure, incorporating both 1,2,4-triazole and pyrazole rings, which are known to contribute to a wide range of biological activities. The 1,2,4-triazole core is a privileged scaffold in pharmaceutical research, often associated with diverse pharmacological properties. Compounds based on this structure have been the subject of studies investigating their potential anti-inflammatory, antimicrobial, and anticancer effects, making them valuable templates for developing new therapeutic agents . The specific substitution pattern on this molecule—including the ethyl group on the triazole nitrogen, the methoxy-methyl pyrazole, and the N-phenylacetamide side chain—is designed to optimize the compound's physicochemical properties. These modifications can influence key parameters such as solubility, metabolic stability, and cellular permeability, which are critical for its pharmacokinetic profile and efficacy in biological systems . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound for structure-activity relationship (SAR) studies. Its structure offers potential for further chemical modification, allowing for the exploration of novel analogs with enhanced potency and selectivity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-4-23-15(13-10-22(2)21-16(13)25-3)19-20-17(23)26-11-14(24)18-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVUNHHWMDBZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and research findings.

Structural Overview

The compound features a complex structure that integrates both pyrazole and triazole moieties, which are known for their extensive biological activities. The molecular formula is C18H19F3N6O2SC_{18}H_{19}F_3N_6O_2S with a molecular weight of 440.4 g/mol.

PropertyDetails
Molecular FormulaC18H19F3N6O2S
Molecular Weight440.4 g/mol
CAS Number1014072-32-2
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to exhibit activity against various bacterial and fungal strains. The presence of the pyrazole group in this compound may enhance its antimicrobial efficacy by interfering with microbial metabolism and cell wall synthesis .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. In vitro studies have shown that derivatives can modulate pro-inflammatory cytokine levels effectively .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Studies on related triazole derivatives indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain triazole-based compounds have shown IC50 values lower than traditional chemotherapeutics in various cancer cell lines .

Synthesis and Structure Activity Relationship (SAR)

A series of studies have synthesized derivatives of triazole and pyrazole compounds to explore their biological activities. The SAR analysis revealed that modifications in the phenyl ring significantly affect the biological activity of these compounds. For instance, the introduction of electron-donating groups has been correlated with increased cytotoxicity against cancer cells .

Efficacy Against Inflammatory Diseases

In a study evaluating the anti-inflammatory effects of triazole derivatives, several compounds exhibited potent inhibition of COX enzymes with IC50 values ranging from 0.2 μM to 17.52 μM. This suggests that the compound could be a candidate for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Key Observations :

  • The N-phenyl group on the acetamide contrasts with bulkier substituents (e.g., 4-ethylphenyl in VUAA1), which may influence hydrophobicity and target selectivity .

Physicochemical Properties

Property Target Compound (Predicted) VUAA1 Compound 6a Compound 5o
Molecular Weight ~415.5 g/mol 410.5 g/mol 356.4 g/mol 294.3 g/mol
Melting Point Not reported Not reported 182–184°C 237–240°C
Solubility Moderate (methoxy group) Low (DMSO-soluble) Low (H2O:EtOH) Low (acetonitrile group)

Notes:

  • The target’s methoxy group may improve aqueous solubility compared to pyridine-based analogs like VUAA1 .
  • Higher molecular weight vs. simpler analogs (e.g., 5o) could impact membrane permeability .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 1,2,4-triazole-pyrazole hybrid compounds like 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?

  • The synthesis typically involves sequential heterocyclization and alkylation. For example:

Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to generate intermediates.

Nucleophilic addition of phenyl isothiocyanate followed by alkaline heterocyclization to form the 1,2,4-triazole core.

Alkylation with chloroacetamide derivatives to introduce the thioether and acetamide moieties .

  • Yields are optimized by controlling reaction temperature, solvent polarity, and stoichiometric ratios of reagents .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • 1H NMR and IR spectroscopy validate functional groups (e.g., triazole C–H stretching at ~3100 cm⁻¹, acetamide N–H signals at δ 8.5–9.5 ppm).
  • Elemental analysis confirms purity (>98%), while LC-MS ensures molecular weight consistency.
  • Thin-layer chromatography (TLC) monitors reaction progress and compound individuality .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 1,2,4-triazole-pyrazole hybrids?

  • PASS Online® software predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) by analyzing pharmacophore features like hydrogen bond acceptors (triazole N) and hydrophobic regions (phenyl rings).
  • Molecular docking (using AutoDock Vina) evaluates binding affinities to enzymes such as COX-2 or bacterial dihydrofolate reductase. For example, docking scores < −7.0 kcal/mol suggest strong inhibition potential .

Q. What strategies optimize alkylation reactions to improve yield in similar triazole-thioacetamide derivatives?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole-thiol intermediate.
  • Catalysis : Adding K₂CO₃ or Et₃N as a base accelerates deprotonation of the thiol group.
  • Temperature control : Reactions at 60–80°C minimize side products (e.g., disulfide formation) .

Q. How do structural modifications (e.g., substituents on pyrazole or triazole rings) affect physicochemical properties?

  • Methoxy groups (e.g., at pyrazole C-3) increase solubility via hydrogen bonding but may reduce membrane permeability.
  • Ethyl vs. methyl substituents on the triazole ring alter logP values, impacting bioavailability. For instance, ethyl groups increase hydrophobicity by ~0.5 log units .

Q. What are the challenges in analyzing contradictory biological activity data across derivatives?

  • Bioassay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains can lead to conflicting IC₅₀ values.
  • Metabolic instability : Rapid degradation of the thioether linkage in some derivatives may underreport in vitro activity.
  • Solution : Use orthogonal assays (e.g., enzymatic vs. cellular) and stability studies (e.g., HPLC monitoring of degradation) .

Methodological Tables

Table 1 : Key Reaction Conditions for Triazole-Thioacetamide Synthesis

StepReagents/ConditionsYield RangeReference
HydrazinolysisNH₂NH₂·H₂O, ethanol, reflux (6–8 hr)70–85%
HeterocyclizationNaOH (10%), H₂O/EtOH, 80°C (4 hr)60–75%
AlkylationChloroacetamide, K₂CO₃, DMF, 60°C (3 hr)50–65%

Table 2 : Computational Predictions for Biological Activity

Software/ToolPredicted TargetsKey ParametersReference
PASS Online®Kinase inhibition, antimicrobialPa (Probability of activity) > 0.7
AutoDock VinaCOX-2 binding affinityDocking score < −7.0 kcal/mol

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